N-(1-benzyl-1H-pyrazol-3-yl)-5-[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex heterocyclic compound that features multiple nitrogen atoms within its structure. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of pyrazole and isoxazole rings, followed by their functionalization and coupling with other heterocyclic systems. Common reagents used in these reactions include FeCl3, polyvinyl pyrrolidine (PVP), and various catalysts to facilitate cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazol-3-amine: A simpler pyrazole derivative with similar structural features.
1-Benzyl-1H-pyrazole-4-carbaldehyde: Another related compound with a different functional group.
Uniqueness
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-ISOXAZOLYL]-1,3,4-THIADIAZOL-2-YL}AMINE stands out due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity contributes to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C20H18N8OS |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H18N8OS/c1-13-15(12-27(2)24-13)17-10-16(26-29-17)19-22-23-20(30-19)21-18-8-9-28(25-18)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,23,25) |
InChI Key |
PQPIANUDZGIKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NO2)C3=NN=C(S3)NC4=NN(C=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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